Honh-Benzylmalonyl-L-Alanylglycine-P-Nitroanilide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of HONH-BENZYLMALONYL-L-ALANYLGLYCINE-P-NITROANILIDE typically involves the coupling of benzylmalonyl, alanyl, and glycine residues with p-nitroanilide. The reaction conditions often require the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .
Industrial Production Methods: standard peptide synthesis techniques, including solid-phase peptide synthesis (SPPS), could be employed for large-scale production .
Chemical Reactions Analysis
Types of Reactions: HONH-BENZYLMALONYL-L-ALANYLGLYCINE-P-NITROANILIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The hydroxylamine group can be oxidized to a nitroso group.
Substitution: The benzyl group can be substituted with other aromatic or aliphatic groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products:
Oxidation: Amino derivatives.
Reduction: Nitroso derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
HONH-BENZYLMALONYL-L-ALANYLGLYCINE-P-NITROANILIDE has several scientific research applications, including:
Chemistry: Used as a model compound for studying peptide bond formation and cleavage.
Biology: Investigated for its potential as a substrate for proteolytic enzymes.
Medicine: Explored for its potential therapeutic applications, particularly in enzyme inhibition.
Industry: Potential use in the development of peptide-based materials and drugs.
Mechanism of Action
The mechanism of action of HONH-BENZYLMALONYL-L-ALANYLGLYCINE-P-NITROANILIDE involves its interaction with specific proteolytic enzymes, such as thermolysin. The compound acts as a substrate, binding to the active site of the enzyme and undergoing hydrolysis. This interaction can inhibit the enzyme’s activity, making it a potential candidate for enzyme inhibition studies .
Comparison with Similar Compounds
- N-BENZYLMALONYL-L-ALANYLGLYCINE-P-NITROANILIDE
- BENZYLMALONYL-L-ALANYLGLYCINE-P-NITROANILIDE
- N-HYDROXYBENZYLMALONYL-L-ALANYLGLYCINE-P-NITROANILIDE
Comparison: HONH-BENZYLMALONYL-L-ALANYLGLYCINE-P-NITROANILIDE is unique due to the presence of the hydroxylamine group, which can undergo specific chemical reactions not observed in its analogs. This makes it a valuable compound for studying enzyme inhibition and peptide bond chemistry .
Properties
Molecular Formula |
C21H23N5O7 |
---|---|
Molecular Weight |
457.4 g/mol |
IUPAC Name |
(2S)-2-benzyl-N-hydroxy-N'-[(2S)-1-[[2-(4-nitroanilino)-2-oxoethyl]amino]-1-oxopropan-2-yl]propanediamide |
InChI |
InChI=1S/C21H23N5O7/c1-13(23-20(29)17(21(30)25-31)11-14-5-3-2-4-6-14)19(28)22-12-18(27)24-15-7-9-16(10-8-15)26(32)33/h2-10,13,17,31H,11-12H2,1H3,(H,22,28)(H,23,29)(H,24,27)(H,25,30)/t13-,17-/m0/s1 |
InChI Key |
TZWQPWGUQCSKDW-GUYCJALGSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CC2=CC=CC=C2)C(=O)NO |
Canonical SMILES |
CC(C(=O)NCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=CC=C2)C(=O)NO |
Origin of Product |
United States |
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